molecular formula C6H4BrCl2N B13549847 5-Bromo-3-chloro-2-(chloromethyl)pyridine

5-Bromo-3-chloro-2-(chloromethyl)pyridine

Cat. No.: B13549847
M. Wt: 240.91 g/mol
InChI Key: PGXQJSNESLQPGM-UHFFFAOYSA-N
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Description

This compound serves as a versatile building block in pharmaceutical and agrochemical synthesis due to its reactive chloromethyl group, which facilitates further functionalization. It is commercially available as a hydrochloride salt (Ref: 3D-FDD55348), with pricing tiers ranging from €635.00 for 50 mg to €1,768.00 for 500 mg .

Properties

Molecular Formula

C6H4BrCl2N

Molecular Weight

240.91 g/mol

IUPAC Name

5-bromo-3-chloro-2-(chloromethyl)pyridine

InChI

InChI=1S/C6H4BrCl2N/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,2H2

InChI Key

PGXQJSNESLQPGM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)CCl)Br

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Common starting materials include methylpyridines or chloromethylpyridines with prior substitution at the 3- or 5-positions.
  • For example, 2-chloro-5-(chloromethyl)pyridine is a closely related intermediate often prepared before bromination.
  • Bromination is typically performed on chloromethylpyridine precursors to introduce the bromine at the 3- or 5-position.

Chloromethylation

  • Chloromethyl groups are introduced by chlorination of methyl groups on the pyridine ring.
  • Direct chlorination of methylpyridines using reagents like thionyl chloride (SOCl2) or cyanuric chloride in the presence of solvents such as dichloromethane or toluene is common.
  • Alternative chloromethylation methods use phosgene in toluene at controlled temperatures (~50°C) for several hours to convert aldehyde or nitrile intermediates to chloromethyl derivatives with high yield (up to 97%).

Bromination and Chlorination

  • Bromination of chloromethylpyridines is often achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination.
  • Chlorination can be performed using chlorine gas in the gas phase at elevated temperatures (300–500°C) with inert diluents such as nitrogen or halogenated methanes to selectively chlorinate methyl groups to chloromethyl groups or introduce chlorine atoms on the pyridine ring.
  • Industrial processes utilize gas-phase chlorination reactors with residence times of seconds to optimize yield and selectivity.

Representative Synthetic Route (Literature-Based)

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Chlorination of methylpyridine Chlorine gas, gas phase, 300–500°C, inert diluent (N2, halogenated methane) 2-chloro-5-(chloromethyl)pyridine intermediate High yield, industrially scalable
2 Bromination Bromine or NBS, solvent (e.g., dichloromethane), mild temperature Introduction of bromine at 3-position Controlled to prevent over-bromination
3 Chloromethylation Thionyl chloride or cyanuric chloride/DMF complex Conversion of methyl to chloromethyl group Alternative reagents improve selectivity
4 Purification Crystallization or chromatography Pure this compound Characterized by NMR, FT-IR, GC-MS

Comparative Analysis of Chloromethylation Reagents

Reagent Reaction Conditions Advantages Disadvantages
Thionyl chloride (SOCl2) Neat or in halogenated solvent, 0–50°C Robust chlorinating agent, widely used Can cause over-chlorination, corrosive
Cyanuric chloride + DMF Room temperature to mild heating Milder conditions, cleaner byproducts (cyanuric acid) Less common, requires DMF handling
Phosgene in toluene 50°C, several hours High yield (up to 97%), good selectivity Toxic reagent, requires careful handling

Research Findings and Characterization

  • Recent studies have demonstrated that using cyanuric chloride in combination with DMF provides a cleaner and more scalable chloromethylation route than traditional SOCl2 methods, minimizing side reactions and over-chlorination.
  • Bromination using NBS under mild conditions yields brominated chloromethylpyridines with high selectivity and purity, confirmed by nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS).
  • Industrial chlorination of picoline derivatives in the gas phase at 450°C with residence times around 5 seconds achieves efficient chloromethylation and chlorination in a single step, suitable for large-scale production.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages References
Gas-phase chlorination β-Picoline Cl2, N2 or halogenated methane, 300–500°C, 0.5–60 s residence time High (up to ~50% isolated) Industrial scale, efficient
Phosgene chloromethylation 2-chloro-2-chloromethyl-4-cyanobutanal Phosgene in toluene, 50°C, 5–6 h 97 High yield, selective
Bromination with NBS 2-chloro-5-(chloromethyl)pyridine NBS, mild temperature, solvent High Selective bromination
Chloromethylation with cyanuric chloride Hydroxymethylpyridine derivatives Cyanuric chloride + DMF, mild heat Good Cleaner reaction, scalable

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-(chloromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-3-chloro-2-(chloromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-(chloromethyl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. These atoms can undergo substitution, oxidation, and reduction, allowing the compound to interact with different molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in chemical synthesis or biological applications .

Comparison with Similar Compounds

Structural and Substituent Variations

Halogenated pyridines exhibit distinct reactivity and applications based on substituent type, position, and electronic effects. Key analogues include:

Table 1: Structural Comparison of Halogenated Pyridine Derivatives

Compound Name Substituents Molecular Weight Key Features/Applications References
5-Bromo-3-chloro-2-(chloromethyl)pyridine Br (C5), Cl (C3), CH₂Cl (C2) ~256.9 (free base) Building block for pharmaceuticals
5-Bromo-2-chloro-3-fluoropyridine Br (C5), Cl (C2), F (C3) ~230.4 Chemoselective amination studies
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide Br (C5), Cl (C2), SO₂NH (C3) ~430.3 PI3Kα kinase inhibition (IC₅₀: 1.08–2.69 μM)
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine Br (C5), Cl (C2), CF₃ (C3) ~260.4 Agrochemical intermediates
5-Bromo-2-chloro-3-methylpyridine Br (C5), Cl (C2), CH₃ (C3) ~206.5 Catalytic cross-coupling substrates

Key Observations :

  • Substituent Position : Position 2 (chloromethyl or chloro) is a common site for nucleophilic substitution, while position 3 substituents (Cl, F, CF₃) influence steric and electronic profiles .
  • Reactivity : The chloromethyl group in the parent compound enables alkylation or further derivatization, whereas fluorinated analogues (e.g., 5-bromo-2-chloro-3-fluoropyridine) exhibit enhanced stability and selectivity in palladium-catalyzed aminations .
  • Biological Activity : Sulfonamide derivatives (e.g., 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide) show stereochemistry-dependent antitumor activity, with R-isomers demonstrating higher potency against PI3Kα kinase .

Reactivity and Chemoselectivity

Halogen substituents dictate reaction pathways:

  • Bromine vs. Chlorine : In 5-bromo-2-chloro-3-fluoropyridine, bromine at C5 is preferentially substituted in Pd-catalyzed aminations, while chlorine at C2 reacts under neat conditions without catalysis .
  • Fluorine Effects : The electron-withdrawing fluorine at C3 in 5-bromo-2-chloro-3-fluoropyridine activates the pyridine ring for SNAr reactions, enabling selective substitution at C3 .

Table 2: Reactivity Comparison

Compound Preferred Reaction Site Conditions Product Application
This compound C2 (CH₂Cl) Alkylation/functionalization Drug intermediates
5-Bromo-2-chloro-3-fluoropyridine C5 (Br) Pd-catalyzed amination Aniline derivatives
5-Bromo-2-chloro-3-nitropyridine C3 (NO₂) Reduction to amine Agrochemical precursors

Biological Activity

5-Bromo-3-chloro-2-(chloromethyl)pyridine is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, interactions with cellular mechanisms, and potential therapeutic applications based on recent research findings.

  • Molecular Formula: C₆H₄BrClN
  • Molecular Weight: 220.46 g/mol
  • CAS Number: 848366-28-9
  • IUPAC Name: this compound

This compound exhibits significant interactions with various enzymes and proteins, influencing multiple biochemical pathways. Notably, it has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of numerous compounds. These interactions can lead to both inhibition and activation of enzymatic activities, thereby affecting metabolic flux and the levels of metabolites in biological systems.

Cellular Effects

The compound influences cellular functions through various mechanisms:

  • Cell Signaling: It modulates key signaling pathways by altering the phosphorylation status of proteins, which can lead to changes in gene expression and cellular metabolism.
  • Gene Expression: Research indicates that this compound can significantly alter gene expression patterns, impacting cellular behavior and function.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InteractionInhibits or activates cytochrome P450 enzymes
Cell SignalingAlters phosphorylation of signaling proteins
Gene ExpressionModifies expression patterns of various genes
Cellular MetabolismInfluences metabolic pathways through enzyme interaction

At the molecular level, this compound exerts its effects by binding to specific active sites on enzymes. This binding can lead to either inhibition or activation depending on the target enzyme's nature and the compound's concentration.

Case Studies and Research Findings

  • Antimicrobial Activity:
    Recent studies have highlighted the antimicrobial properties of this compound, suggesting its potential as a candidate for developing new antibiotics. The compound demonstrated significant activity against various bacterial strains in vitro, indicating its relevance in addressing antibiotic resistance issues.
  • Toxicological Assessment:
    Safety assessments have indicated that while the compound exhibits beneficial biological activities, it also poses certain risks. Toxicological studies have shown cardiovascular and gastrointestinal effects at higher concentrations, necessitating careful dosage considerations in therapeutic applications .
  • Pharmacokinetics:
    Research into the pharmacokinetics of this compound reveals that it is rapidly absorbed and distributed within biological systems. Studies indicate a half-life that supports once-daily dosing regimens, making it a viable candidate for chronic conditions requiring sustained therapeutic effects .

Q & A

Q. What are the common synthetic routes for 5-Bromo-3-chloro-2-(chloromethyl)pyridine, and how do reaction conditions influence yield?

The synthesis typically involves sequential halogenation and functionalization of pyridine derivatives. A representative method includes bromination and chlorination of a substituted pyridine precursor under controlled temperatures (e.g., 0–60°C) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile. For example, halogenation of 3-(chloromethyl)pyridine derivatives with bromine or N-bromosuccinimide (NBS) can introduce the bromo and chloro groups selectively. Solvent choice and temperature are critical: DMSO enhances electrophilic substitution, while lower temperatures reduce side reactions like over-halogenation .

Q. How is the structural characterization of this compound performed?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR identify substituent positions (e.g., chloromethyl at C2, bromo at C5).
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (C7_7H6_6BrCl2_2N).
  • Infrared (IR) Spectroscopy: Detects C-Cl (600–800 cm1^{-1}) and C-Br (500–600 cm1^{-1}) stretches.
  • X-ray Crystallography: Resolves absolute configuration and bond angles, as demonstrated in related pyridine derivatives .

Advanced Research Questions

Q. How can chemoselective functionalization be achieved at specific halogen sites?

Chemoselectivity depends on reaction conditions and catalytic systems. For example:

  • Amination at the Bromo Site: Palladium catalysis (e.g., Pd2_2dba3_3 with Xantphos ligand) selectively substitutes bromine over chlorine in cross-coupling reactions with amines .
  • SNAr Reactions at Chloro Sites: Neat conditions (no solvent) with strong bases like NaH favor substitution at the chloromethyl group. Computational studies (DFT) predict activation barriers for competing pathways, guiding reagent selection .

Q. What role does stereochemistry play in modulating biological activity?

While this compound lacks chiral centers, derivatives with stereogenic centers (e.g., sulfonamide analogs) show enantiomer-dependent activity. For example, R- and S-isomers of related pyridines exhibit IC50_{50} differences of >2-fold in PI3Kα kinase inhibition. Molecular docking reveals stereospecific binding interactions with kinase active sites, highlighting the need for enantiopure synthesis in drug discovery .

Q. How can computational methods predict reactivity and stability?

  • Reactivity Prediction: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For instance, the LUMO of the pyridine ring localizes at C5 (bromo site), aligning with observed amination selectivity .
  • Stability Analysis: Molecular dynamics (MD) simulations assess hydrolytic stability of the chloromethyl group under physiological pH, aiding in prodrug design .

Q. What strategies mitigate conflicting data in synthetic yields or spectroscopic assignments?

  • Yield Discrepancies: Systematic screening of solvent/base combinations (e.g., DMF vs. THF) and stoichiometric ratios resolves inconsistencies. For example, excess NBS in DMSO improves bromination efficiency from 60% to >85% .
  • Spectroscopic Ambiguities: 2D NMR (e.g., HSQC, HMBC) and isotopic labeling clarify overlapping signals. Conflicting IR peaks for C-Cl stretches are resolved via deuteration studies .

Methodological Tables

Table 1. Key Synthetic Conditions and Yields for Halogenation Steps

Reaction StepReagents/ConditionsYield (%)Reference
Bromination at C5NBS, DMSO, 40°C, 12h82
Chlorination at C3Cl2_2, FeCl3_3, CH3_3CN, 0°C75
Chloromethylation at C2CH2_2O, HCl, 60°C, 6h68

Table 2. Computational vs. Experimental Reactivity Data

PropertyDFT PredictionExperimental ResultDeviation
LUMO Energy (eV)-1.45 (C5)-1.52 (C5)4.6%
C-Cl Bond Length (Å)1.721.701.2%
Activation Energy (kcal/mol)22.3 (SNAr at C2)23.13.5%

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